Technical Synthesis Guide: Isoxazolo[4,5-c]pyridin-3-amine
Technical Synthesis Guide: Isoxazolo[4,5-c]pyridin-3-amine
Executive Summary
Isoxazolo[4,5-c]pyridin-3-amine (CAS: 114080-94-3) represents a critical bicyclic heteroaromatic scaffold in medicinal chemistry.[1] Structurally, it functions as a bioisostere for adenine and glutamate related ligands, making it a high-value target for designing GABA uptake inhibitors (e.g., analogs of THPO), glutamate receptor modulators, and kinase inhibitors.
This guide details the primary synthetic pathway for the aromatic system, prioritizing the SNAr / Thorpe-Ziegler Cyclization Cascade . This route is selected for its regiochemical fidelity, avoiding the isomer mixtures common in direct hydroxylamine condensations.
Part 1: Retrosynthetic Analysis & Strategy
The construction of the isoxazolo[4,5-c]pyridine core requires precise control over the fusion geometry. The [4,5-c] fusion implies the pyridine nitrogen is located at the 6-position relative to the isoxazole numbering.
Strategic Disconnection
The most robust disconnection occurs at the isoxazole ring, utilizing a pre-functionalized pyridine core.
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Bond Formation A: Ether linkage (C4pyr–Oisox).
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Bond Formation B: Amidine linkage (C3pyr–C–Nisox).
Precursor Identification:
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Electrophile: 4-chloro-3-pyridinecarbonitrile (4-chloronicotinonitrile).
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Dinucleophile:
-hydroxyacetamide (Acetohydroxamic acid) or -hydroxyurea.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the molecular logic driving the synthesis:
Figure 1: Mechanistic cascade for the synthesis of the [4,5-c] isomer. The regioselectivity is driven by the initial displacement of the labile C4-chlorine by the hydroxamate oxygen.
Part 2: Primary Synthesis Protocol
Method: Base-Mediated Cyclization of 4-Chloronicotinonitrile with Acetohydroxamic Acid.
Reaction Logic
Direct reaction with hydroxylamine often yields the amidoxime (attack at nitrile) rather than the isoxazole. To force the SNAr displacement at the 4-position first, we use acetohydroxamic acid. The hydroxamate oxygen is a potent nucleophile that displaces the chlorine. The tethered nitrogen then cyclizes onto the nitrile, ensuring the correct 3-amino regiochemistry.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Critical Attribute |
| 4-Chloronicotinonitrile | 1.0 | Substrate | Must be free of 2-chloro isomer to avoid [5,4-b] byproduct. |
| Acetohydroxamic Acid | 1.2 | Nucleophile | Dry; moisture reduces yield. |
| Potassium tert-butoxide | 2.2 | Base | Generates the reactive dianion. |
| DMF (Dimethylformamide) | Solvent | Medium | Anhydrous; promotes SNAr. |
| HCl (10% aq) | Excess | Hydrolysis | Cleaves the acetyl protecting group. |
Step-by-Step Protocol
Step A: Formation of the Intermediate[4][5]
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.
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Solvation: Charge the flask with anhydrous DMF (10 mL/mmol substrate). Add Acetohydroxamic acid (1.2 equiv).
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Deprotonation: Cool the solution to 0 °C. Add Potassium tert-butoxide (KOtBu, 2.2 equiv) portion-wise over 15 minutes. Caution: Exothermic. Stir for 30 minutes at 0 °C to ensure formation of the dianion.
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Addition: Add 4-Chloronicotinonitrile (1.0 equiv) in a minimal amount of DMF dropwise.
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Displacement: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the chloropyridine.
Step B: Cyclization
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Heating: Once the displacement intermediate is formed (often visible as a new spot on TLC), heat the reaction mixture to 70–80 °C for 3–5 hours. This promotes the intramolecular attack of the amide nitrogen onto the nitrile.
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Workup (Intermediate): Cool to RT. Pour the mixture into ice-water. The acetamido-intermediate may precipitate. If so, filter it.[6] If not, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.
Step C: Hydrolysis to the Free Amine
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Hydrolysis: Dissolve the crude acetamido-intermediate in Ethanol (5 mL/mmol). Add 10% HCl (aq) (approx. 5 equiv).
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Reflux: Heat to reflux for 1–2 hours. This cleaves the acetyl group.
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Isolation: Cool to RT. Neutralize carefully with saturated NaHCO3 to pH 8.
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Extraction: Extract the free amine with Ethyl Acetate (or DCM/MeOH 9:1 if solubility is low).
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Part 3: Analytical Validation
To confirm the synthesis of Isoxazolo[4,5-c]pyridin-3-amine versus its isomers (e.g., [5,4-b] or [4,5-b]), specific spectral signatures must be verified.
| Technique | Expected Signal | Mechanistic Confirmation |
| 1H NMR (DMSO-d6) | Singlet at ~9.0-9.2 ppm (H-7) | Confirms the proton between Pyridine N and Isoxazole O (deshielded). |
| 1H NMR (DMSO-d6) | Broad singlet ~6.5 ppm (NH2) | Confirms the free amine (disappears with D2O shake). |
| 1H NMR (Coupling) | Doublets for H-4/H-5 | Confirms the [4,5-c] fusion pattern (vicinal coupling on the pyridine ring). |
| IR Spectroscopy | ~3300-3400 cm-1 | Primary amine N-H stretch. |
| IR Spectroscopy | Absence of ~2200 cm-1 | Confirms consumption of the nitrile (CN) group. |
Part 4: Workflow Visualization
The following diagram outlines the operational workflow for the laboratory execution.
Figure 2: Operational workflow for the synthesis of Isoxazolo[4,5-c]pyridin-3-amine.
Part 5: Safety & Troubleshooting
Critical Safety Parameters
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4-Chloronicotinonitrile: Potent irritant and toxic by ingestion. Handle in a fume hood.
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Hydroxylamine Derivatives: Potentially explosive upon heating if concentrated or dry. Never distill the reaction mixture to dryness without verifying the absence of peroxides or high-energy intermediates.
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Exotherms: The deprotonation of acetohydroxamic acid with KOtBu is exothermic. Strict temperature control (0 °C) is required to prevent decomposition.
Troubleshooting Guide
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Issue: Low yield of cyclization.
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Cause: Moisture in DMF quenching the dianion.
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Fix: Use freshly distilled DMF and store KOtBu in a desiccator.
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Issue: Formation of "Amidoxime" byproduct (Attack on Nitrile first).
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Cause: Temperature too high during initial addition.
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Fix: Ensure the displacement step (SNAr) occurs before the cyclization. Keep at RT or below until the starting chloride is consumed, then heat.
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Issue: Product solubility.
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Fix: The free amine can be polar. If extraction with EtOAc is poor, use THF or a continuous extractor.
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References
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Böshagen, H. (1967). Über 3-Amino-benzisoxazole und ihre acylierungsprodukte. Chemische Berichte, 100(10), 3326-3330. (Foundational method for 3-aminoisoxazole synthesis via hydroxamic acids).
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Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists and partial agonists: THIP (Gaboxadol) as a candidate clinical drug. Journal of Medicinal Chemistry. (Context for isoxazolopyridine scaffolds in drug discovery).
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Nakamura, T., et al. (1984). Synthesis of 3-aminoisoxazolo[5,4-c]pyridine and related compounds. Chemical & Pharmaceutical Bulletin. (Comparative synthesis of the [5,4-c] isomer, highlighting the regiochemical challenges).
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PubChem Compound Summary. (2025). 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO).[6][7][8] National Center for Biotechnology Information. (Structural data for the tetrahydro-analog).
Sources
- 1. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 6. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one | C6H8N2O2 | CID 1695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
